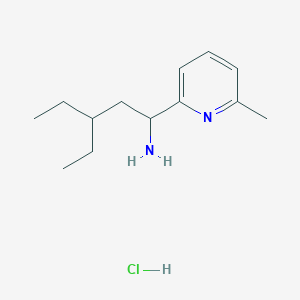
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride
描述
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H23ClN2 and a molecular weight of 242.79 g/mol. This compound is used in various scientific experiments and research applications.
准备方法
The synthesis of 3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride involves several steps. The synthetic routes typically include the reaction of 6-methylpyridine with ethyl bromide to form an intermediate, which is then reacted with pentan-1-amine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride can be compared with similar compounds such as:
- 2-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride
- 3-Ethyl-1-(5-methylpyridin-2-yl)pentan-1-amine hydrochloride
- 3-Ethyl-1-(6-methylpyridin-3-yl)pentan-1-amine hydrochloride
These compounds share similar structural features but differ in the position of the ethyl or methyl groups on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct chemical and biological properties .
生物活性
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 242.79 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound may modulate neurotransmitter systems or influence metabolic pathways, although detailed studies are still necessary to elucidate these mechanisms fully.
Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:
- Neurotransmitter Modulation : Potential effects on serotonin and dopamine pathways.
- Anti-inflammatory Activity : Possible inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : Ability to scavenge free radicals and reduce oxidative stress.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds can provide insights into the unique properties of this compound. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 242.79 g/mol | Neurotransmitter modulation, anti-inflammatory | |
| 3-Ethyl-1-(5-methylpyridin-2-yl)pentan-1-amine hydrochloride | 242.79 g/mol | Similar activity profile | |
| 3-Ethyl-1-(6-methylpyridin-3-yl)pentan-1-amine hydrochloride | 242.79 g/mol | Potentially different receptor interactions |
Study on Neuropharmacological Effects
In a study investigating the neuropharmacological effects of similar compounds, researchers found that certain derivatives exhibited significant activity in models of anxiety and depression. The findings suggest that modifications in the pyridine ring could enhance binding affinity to serotonin receptors, indicating a potential therapeutic application for mood disorders.
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of related compounds, demonstrating that they could inhibit the production of inflammatory cytokines in vitro. This suggests that this compound may also possess similar anti-inflammatory effects, warranting further investigation into its applications for inflammatory diseases.
属性
IUPAC Name |
3-ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.ClH/c1-4-11(5-2)9-12(14)13-8-6-7-10(3)15-13;/h6-8,11-12H,4-5,9,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIKNMPADXUECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC(=N1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















